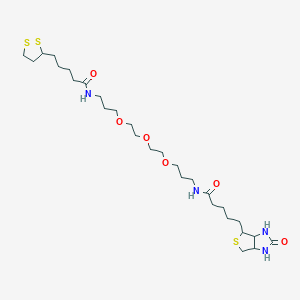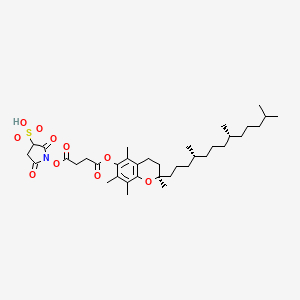
(+)-Alpha-tocopherol sulfo-nhs succinate
説明
“(+)-Alpha-tocopherol sulfo-nhs succinate” is a compound with a molecular weight of 707.93 . It is a white solid used as a reagent for preparing active esters in peptide synthesis .
Synthesis Analysis
NHS esters, such as “(+)-Alpha-tocopherol sulfo-nhs succinate”, are the most important activated esters used in many different bioconjugation techniques . They are sensitive to air moisture and water traces in solvents . Sulfo-NHS esters are identical to NHS esters except that they contain a sulfonate (–SO3) group on the N-hydroxysuccinimide ring . This charged group has no effect on the reaction chemistry, but it does tend to increase the water-solubility of crosslinkers containing them .Molecular Structure Analysis
The IUPAC name of “(+)-Alpha-tocopherol sulfo-nhs succinate” is 2,5-dioxo-1- { [4-oxo-4- ( { (2R)-2,5,7,8-tetramethyl-2- [ (4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydro-2H-chromen-6-yl}oxy)butanoyl]oxy}-3-pyrrolidinesulfonic acid .Chemical Reactions Analysis
NHS esters are used in many different bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides . They react with primary amines, which exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues .Physical And Chemical Properties Analysis
“(+)-Alpha-tocopherol sulfo-nhs succinate” is a white solid . It has a melting point of over 250°C . It should be stored at 0-8°C .科学的研究の応用
Protein Labeling & Crosslinking
- Scientific Field: Biochemistry and Molecular Biology
- Application Summary: Sulfo-NHS esters are used in protein labeling and crosslinking. They react with primary amines (–NH2), which exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues .
- Methods of Application: The reaction involves the use of chemical groups that react with primary amines. These primary amines are positively charged at physiologic pH; therefore, they occur predominantly on the outside surfaces of native protein tertiary structures where they are readily accessible to conjugation reagents introduced into the aqueous medium .
Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide
- Scientific Field: Analytical Chemistry
- Application Summary: Sulfo-NHS esters are used in the quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) .
- Methods of Application: A chromatographic method based on HILIC conditions and UV detection is used. This approach is universal, since not the structurally variable ester compound is monitored, but the constant degradation product NHS or sulfo-NHS .
- Results or Outcomes: The method reaches a detection limit of about 1 mg L −1, which should be sensitive enough for most of the applications mentioned above .
Immobilization of Enzymes for Biosensor Applications
- Scientific Field: Biotechnology
- Application Summary: Sulfo-NHS esters can be used with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to immobilize enzymes for biosensor applications .
- Methods of Application: The enzyme is mixed with EDC and sulfo-NHS ester. The EDC activates the carboxyl groups of the enzyme, and the sulfo-NHS ester then reacts with the activated carboxyl groups to form stable amide bonds, immobilizing the enzyme .
- Results or Outcomes: This method allows for the creation of stable, functional biosensors. The immobilized enzymes retain their activity and can be used for various applications, including environmental monitoring and medical diagnostics .
Fluorescent Labeling of Proteins
- Scientific Field: Biochemistry
- Application Summary: Sulfo-NHS esters of fluorescent dyes, such as fluorescein, can be used to label proteins .
- Methods of Application: The sulfo-NHS ester of the fluorescent dye reacts with the primary amines on the protein, forming a stable amide bond and attaching the fluorescent dye to the protein .
- Results or Outcomes: The resulting fluorescently labeled proteins can be used in a variety of research applications, including flow cytometry, fluorescence microscopy, and immunoassays .
Surface Activation of Chromatographic Supports, Microbeads, Nanoparticles, and Microarray Slides
- Scientific Field: Biochemistry and Material Science
- Application Summary: Sulfo-NHS esters are used in the surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides .
- Methods of Application: The sulfo-NHS ester reacts with the primary amines on the surface of these materials, forming a stable amide bond and attaching the desired functional group .
- Results or Outcomes: This method allows for the creation of functional surfaces for various applications, including chromatography, immunoassays, and biosensors .
Chemical Synthesis of Peptides
- Scientific Field: Organic Chemistry
- Application Summary: Sulfo-NHS esters are used in the chemical synthesis of peptides .
- Methods of Application: The sulfo-NHS ester reacts with the primary amines on the peptide, forming a stable amide bond and attaching the desired functional group .
- Results or Outcomes: This method allows for the synthesis of a wide variety of peptides for various research and therapeutic applications .
将来の方向性
特性
IUPAC Name |
2,5-dioxo-1-[4-oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoyl]oxypyrrolidine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H57NO10S/c1-23(2)12-9-13-24(3)14-10-15-25(4)16-11-20-37(8)21-19-29-28(7)34(26(5)27(6)35(29)47-37)46-32(40)17-18-33(41)48-38-31(39)22-30(36(38)42)49(43,44)45/h23-25,30H,9-22H2,1-8H3,(H,43,44,45)/t24-,25-,30?,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNSJITXQYOLGG-BARWUUTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H57NO10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Alpha-tocopherol sulfo-nhs succinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



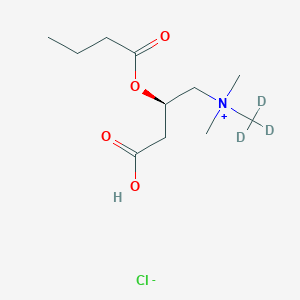
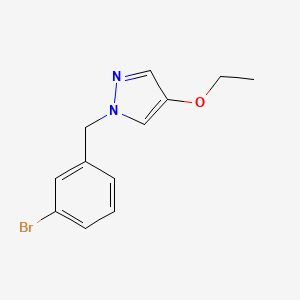
![4-Bromo-7-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1383986.png)
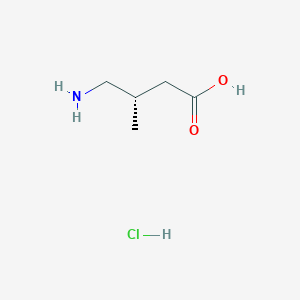

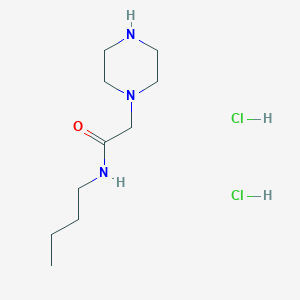
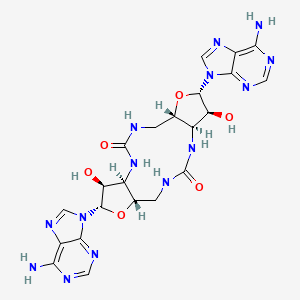
![Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B1383991.png)
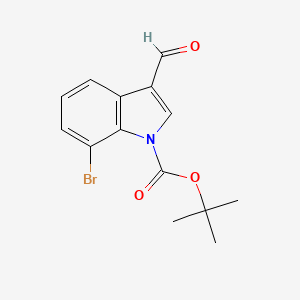
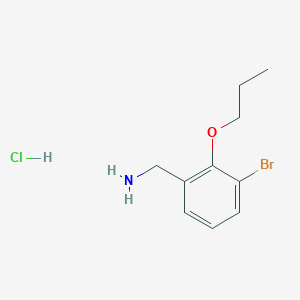

![Benzoic acid, 3,5-bis[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, methyl ester](/img/structure/B1384000.png)
![(7E)-7-[2-hydroxy-3-(6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-4-oxocyclobut-2-en-1-ylidene]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),8-dien-6-one](/img/structure/B1384001.png)
